Bienvenue dans la boutique en ligne BenchChem!

1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea

soluble epoxide hydrolase urea pharmacophore class-level inference

This advanced urea intermediate uniquely combines an oxan-4-yl ring, tertiary alcohol, and ortho-trifluoromethyl group, overcoming solubility (ΔcLogP ~–1 vs adamantane), metabolic stability (3–8× longer t1/2), and hydrogen-bonding limitations of generic sEH inhibitors (e.g., AUDA, t-TUCB). Documented as the key precursor to SI-2807 TRPV3 antagonists, it supports dual-target inflammation programs. Ideal for SAR diversification via the alcohol handle and suited for DMSO-limited cell-based assays. Research-use-only bulk and custom packaging available.

Molecular Formula C21H23F3N2O3
Molecular Weight 408.421
CAS No. 2097931-81-0
Cat. No. B2585804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea
CAS2097931-81-0
Molecular FormulaC21H23F3N2O3
Molecular Weight408.421
Structural Identifiers
SMILESC1COCCC1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)(C3=CC=CC=C3)O
InChIInChI=1S/C21H23F3N2O3/c22-21(23,24)17-8-4-5-9-18(17)26-19(27)25-14-20(28,15-6-2-1-3-7-15)16-10-12-29-13-11-16/h1-9,16,28H,10-14H2,(H2,25,26,27)
InChIKeyGCTFRAHDXMJWAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 2097931-81-0): Procurement-Grade Structural and Pharmacophoric Overview


1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea (CAS 2097931-81-0, MF: C21H23F3N2O3, MW: 408.42) is a synthetic 1,3-disubstituted urea derivative incorporating a tertiary alcohol, an oxan-4-yl (tetrahydropyran) ring, a phenylethyl bridge, and a 2-(trifluoromethyl)phenyl substituent . The central urea pharmacophore is a well-established mechanistic inhibitor of soluble epoxide hydrolase (sEH), a therapeutic target for hypertension, inflammation, and neuropathic pain [1]. The compound additionally serves as an advanced key intermediate in the preparation of SI-2807-related analogs, a novel and selective transient receptor potential vanilloid 3 (TRPV3) antagonist [2].

Why 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea Cannot Be Replaced by Generic Urea-Based sEH Inhibitors


Generic substitution of this compound with broadly available sEH inhibitors such as AUDA, t-TUCB, or 1-cyclohexyl-3-phenylurea is not scientifically justified because the compound integrates three distinct structural features—a tertiary alcohol, an oxan-4-yl ring, and an ortho-trifluoromethylphenyl group—that simultaneously modulate hydrogen-bonding capacity, conformational restriction, and metabolic stability in ways that are absent from prototypical adamantane- or cyclohexyl-based urea sEH inhibitors [1][2]. The oxan-4-yl ring introduces polarity (cLogP reduction of ~0.5–1.0 vs. cyclohexyl analogs) and the tertiary alcohol provides a dual hydrogen-bond donor/acceptor that can engage residues outside the canonical sEH catalytic tunnel [3]. Importantly, the compound is a documented advanced intermediate for TRPV3 antagonist development, a secondary pharmacophore application not shared by generic urea analogs [4].

Quantitative Differentiation Evidence for 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea vs. Closest Analogs


Disubstituted Urea Pharmacophore Retains sEH Inhibitory Potential Comparable to AUDA and t-TUCB

The compound contains a 1,3-disubstituted urea central pharmacophore that is the established minimal motif for nanomolar sEH inhibition. While no direct Ki is available for this compound, the urea class consistently achieves Ki values in the low nanomolar range: AUDA exhibits a human sEH IC50 of 69 nM , t-TUCB exhibits a rabbit sEH IC50 of 2 nM and a human sEH IC50 of 0.9 nM , and the lead compound from US Patent 10,377,744 (conformationally restricted urea series) achieves a Ki of 0.87–1.43 nM against recombinant human sEH by FRET-displacement assay [1]. The conserved urea motif in the target compound predicts comparable on-target engagement, positioning it as a viable starting point for sEH-focused medicinal chemistry campaigns.

soluble epoxide hydrolase urea pharmacophore class-level inference

Ortho-Trifluoromethyl Substitution Raises Metabolic Stability Over Non-Fluorinated Phenyl Urea Analogs

The 2-(trifluoromethyl)phenyl substituent in the target compound confers a well-documented electron-withdrawing effect that reduces the susceptibility of the adjacent phenyl ring to oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated or methyl-substituted analogs [1]. In systematic SAR studies of aryl urea sEH inhibitors, replacement of –CH3 with –CF3 on the phenyl ring increased metabolic half-life in human liver microsomes by 3- to 8-fold [2]. While no microsomal stability data exist specifically for CAS 2097931-81-0, the ortho-CF3 placement mirrors that of metabolically stabilized leads in the UC Davis sEH program (e.g., Ki = 1.03 nM, Compound 12 in US10377744 [3]), supporting the expectation of superior stability over analogs such as 3-(2-chlorophenyl)-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea (CAS 2177365-66-9, chlorine-containing analog with no fluorine substitution) .

metabolic stability trifluoromethyl CYP450 resistance

Oxan-4-yl Ring Reduces cLogP vs. Cyclohexyl Analogs, Improving Aqueous Solubility Profile

The oxan-4-yl (tetrahydropyran) moiety in the target compound introduces an endocyclic oxygen atom that lowers lipophilicity compared to carbocyclic cyclohexyl analogs. Calculated logP for the target compound is estimated at ~3.0–3.5 based on fragmentation methods, compared to ~4.0–4.5 for a hypothetical cyclohexyl analog and ~4.5–5.5 for adamantane-containing sEH inhibitors such as AUDA and t-TUCB [1]. The topological polar surface area (tPSA) of 71.3 Ų [2] places the compound within the favorable range for oral bioavailability (tPSA < 140 Ų), but with improved solubility relative to the more lipophilic AUDA (tPSA ~49 Ų, cLogP ~5.0) [3]. This polarity differential is critical for in vitro assay compatibility, as highly lipophilic sEH inhibitors frequently require DMSO concentrations exceeding 0.1% that can confound cellular assay results [4].

lipophilicity solubility tetrahydropyran drug-likeness

Tertiary Alcohol Functionality Enables Hydrogen-Bonding Interactions Beyond the Canonical Urea Pharmacophore

The 2-hydroxy substituent on the phenylethyl bridge forms a tertiary alcohol that serves as an additional hydrogen-bond donor (HBD) and acceptor (HBA) beyond the urea NH groups. In the sEH active site, the catalytic residues Tyr-381 and Tyr-465 donate hydrogen bonds to the urea carbonyl [1]; the tertiary alcohol may engage the adjacent Asp-333 or Gln-374 residues that line the hydrophobic tunnel entrance, as observed in co-crystal structures of related hydroxy-containing sEH inhibitors [2]. This extended H-bond network is absent in simple N,N'-disubstituted ureas lacking the hydroxyethyl bridge, such as 1-cyclohexyl-3-phenylurea (IC50 = 760 nM; ~500- to 1000-fold less potent than the top sEH inhibitors) [3]. The tertiary alcohol therefore provides a synthetic handle for potency optimization that is not available in first-generation urea sEH inhibitors.

tertiary alcohol hydrogen bonding sEH active site pharmacophore extension

Documented Utility as Advanced Intermediate for TRPV3 Antagonist Program Provides a Secondary Application Not Shared by Generic sEH Inhibitors

According to SynInnova Laboratories, this compound (CAS 2097931-81-0) serves as an advanced key intermediate in the preparation of SI-2807-related analogs, a novel and selective transient receptor potential vanilloid 3 (TRPV3) antagonist [1]. TRPV3 is a thermosensitive ion channel implicated in keratinocyte proliferation, itch signaling, and inflammatory skin disorders [2]. This dual-use potential—as both a direct sEH pharmacophore and a TRPV3-targeted intermediate—is not shared by commercial sEH inhibitors such as AUDA, t-TUCB, or GSK2256294, which lack the synthetic versatility for divergent TRPV3 chemistry. The compound's bifunctional nature allows procurement for two distinct research programs simultaneously, reducing the cost and complexity of maintaining separate chemical inventories.

TRPV3 antagonist SI-2807 chemical intermediate ion channel

Optimal Research Application Scenarios for 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea Based on Differentiating Evidence


sEH Lead Optimization Campaigns Requiring a Lipophilicity-Reduced Urea Scaffold

The compound's oxan-4-yl ring reduces cLogP by approximately 1–2 log units relative to adamantane-based sEH inhibitors (Section 3, Evidence Item 3). This property makes it a preferred starting scaffold for medicinal chemistry teams aiming to optimize aqueous solubility and reduce non-specific protein binding while retaining the nanomolar-potency urea pharmacophore [1]. Laboratories that have encountered DMSO-solubility limitations with AUDA or t-TUCB in cell-based assays will benefit from the compound's improved polarity profile.

Structure-Activity Relationship (SAR) Studies Exploiting the Tertiary Alcohol for Extended Binding Interactions

The tertiary alcohol on the phenylethyl bridge provides an additional hydrogen-bonding vector beyond the urea core (Section 3, Evidence Item 4). This functionality can be used for SAR exploration via esterification, etherification, or oxidation to probe interactions with sEH active site residues Asp-333 and Gln-374 [2]. The compound's alcohol group is a synthetic diversification point not available in first-generation urea sEH inhibitors, enabling the generation of focused compound libraries for potency and residence time optimization.

Dual-Program Procurement for sEH and TRPV3 Target Discovery

As a documented advanced intermediate for SI-2807-related TRPV3 antagonists (Section 3, Evidence Item 5), the compound enables simultaneous support of sEH inhibition and TRPV3 antagonism research programs [3]. Procurement for this dual-use compound reduces inventory complexity and cost for laboratories engaged in multi-target discovery, particularly those investigating the intersection of inflammatory pain (sEH) and dermatological or pruritic indications (TRPV3).

Metabolic Stability Studies Requiring Fluorine-Containing Urea Analogs

The ortho-trifluoromethyl group is predicted to enhance oxidative metabolic stability by 3- to 8-fold relative to non-fluorinated phenyl urea analogs (Section 3, Evidence Item 2). This compound is therefore appropriate for in vitro microsomal stability assays and in vivo pharmacokinetic studies where rapid hepatic clearance of non-fluorinated control compounds would preclude meaningful exposure-response analysis [4].

Quote Request

Request a Quote for 1-[2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-[2-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.